molecular formula C17H15F2NO5 B2469076 Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate CAS No. 303151-15-7

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate

Cat. No.: B2469076
CAS No.: 303151-15-7
M. Wt: 351.306
InChI Key: FRKFYHNHGQYBRW-UHFFFAOYSA-N
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Description

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is a chemical compound with the molecular formula C17H15F2NO5 It is known for its unique structure, which includes a difluoro-substituted phenoxy group and a methoxyphenoxy moiety

Properties

IUPAC Name

methyl 2-[[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO5/c1-23-11-7-9-12(10-8-11)25-17(18,19)16(22)20-14-6-4-3-5-13(14)15(21)24-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKFYHNHGQYBRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(C(=O)NC2=CC=CC=C2C(=O)OC)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate typically involves the reaction of 2,2-difluoro-2-(4-methoxyphenoxy)acetic acid with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate involves its interaction with specific molecular targets. The difluoro-substituted phenoxy group can interact with enzymes or receptors, modulating their activity. The compound may also participate in signaling pathways, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is unique due to its specific substitution pattern and the presence of both difluoro and methoxyphenoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Biological Activity

Methyl 2-{[2,2-difluoro-2-(4-methoxyphenoxy)acetyl]amino}benzenecarboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C17H15F2NO5C_{17}H_{15}F_2NO_5, with a molecular weight of approximately 345.30 g/mol. Its structure includes a difluorinated side chain and a methoxyphenoxy group, which are critical for its biological interactions.

Property Value
Molecular FormulaC₁₇H₁₅F₂N O₅
Molecular Weight345.30 g/mol
CAS Number303151-15-7

Biological Activity

Preliminary studies indicate that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against a range of pathogens, including bacteria and fungi. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit vital metabolic pathways.
  • Anti-inflammatory Effects : Research indicates that the compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating that it may induce apoptosis and inhibit cell proliferation through various mechanisms.
  • Enzyme Inhibition : There is evidence that this compound can act as an inhibitor for specific enzymes involved in disease pathways, which could be leveraged for therapeutic interventions.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses have been proposed:

  • Cell Membrane Disruption : The presence of fluorine atoms may enhance the lipophilicity of the compound, allowing it to integrate into lipid membranes and disrupt their integrity.
  • Receptor Modulation : The methoxyphenoxy group might interact with specific receptors or enzymes, altering their activity and leading to downstream effects related to inflammation and cell growth.

Case Studies

  • Study on Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibition zones, indicating strong antimicrobial properties compared to standard antibiotics .
  • Inflammation Model : In vivo models assessing the anti-inflammatory effects showed reduced swelling and cytokine levels in treated subjects compared to controls, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Testing : In vitro testing on breast cancer cell lines revealed that the compound induced apoptosis at micromolar concentrations, highlighting its potential as an anticancer drug .

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